molecular formula C21H18ClN5O4 B2693928 N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251621-27-8

N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2693928
CAS No.: 1251621-27-8
M. Wt: 439.86
InChI Key: AIPDHHMOUMDOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Research Context

The chemical compound N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl]acetamide is a member of the triazolopyrazine family, a class of fused nitrogen-containing heterocycles that have garnered significant attention in the fields of synthetic organic chemistry and drug discovery. The unique arrangement of nitrogen atoms within the triazolopyrazine core imparts distinct electronic and steric properties, making these scaffolds highly versatile for the design of bioactive molecules. The incorporation of additional functional groups, such as acetamide and substituted phenyl moieties, further enhances the chemical diversity and biological relevance of these compounds.

The research context for this compound is shaped by the ongoing quest to identify new molecular frameworks capable of modulating challenging biological targets. Triazolopyrazines have emerged as privileged scaffolds due to their capacity to engage in diverse binding interactions, their synthetic tractability, and their favorable physicochemical properties. The specific structural features of N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl]acetamide, including its acetamide linkage and substituted aromatic rings, position it as a promising candidate for further exploration in medicinal chemistry.

To fully appreciate the significance of this compound, it is essential to examine the historical evolution of triazolopyrazine chemistry, the role of these scaffolds in drug discovery, the current state of research on acetamide-substituted derivatives, and the scientific motivations underpinning ongoing investigations. The following sections provide an in-depth analysis of these interconnected themes, supported by data tables and detailed research findings.

Historical Development of Triazolo[4,3-a]pyrazine Chemistry

The development of triazolo[4,3-a]pyrazine chemistry is rooted in the broader exploration of nitrogen-fused heterocycles, a domain that has consistently yielded compounds with remarkable chemical and biological properties. The triazolo[4,3-a]pyrazine scaffold, characterized by the fusion of a 1,2,4-triazole ring with a pyrazine core, was first synthesized in the mid-twentieth century as part of efforts to expand the repertoire of accessible heterocyclic frameworks. Early synthetic routes relied on the condensation of hydrazine derivatives with appropriately substituted pyrazines, often under harsh conditions and with modest yields.

As synthetic methodologies advanced, the construction of triazolopyrazines became more efficient and versatile. The advent of transition-metal catalysis, improved condensation strategies, and the use of readily available starting materials enabled the preparation of a wide array of triazolopyrazine derivatives. Notably, the introduction of functional groups at various positions on the triazole or pyrazine rings allowed for the fine-tuning of electronic properties and the exploration of structure-activity relationships.

The historical trajectory of triazolopyrazine chemistry has been marked by a steady progression from fundamental synthetic studies to application-driven research. As the biological activity of these compounds became apparent, particularly in the context of enzyme inhibition and receptor modulation, interest in their synthesis and functionalization intensified. The development of scalable synthetic routes, such as those employing hydrazine hydrate, 2-chloropyrazine, and subsequent functionalization steps, facilitated the production of triazolopyrazines for both academic and industrial applications.

Table 1 presents a summary of key milestones in the historical development of triazolo[4,3-a]pyrazine chemistry, highlighting notable synthetic strategies and their impact on the accessibility of this scaffold.

Year Milestone Synthetic Strategy Impact
1950s Initial synthesis of triazolopyrazines Condensation of hydrazine derivatives with substituted pyrazines Established core scaffold
1970s Functionalization of triazolopyrazines Electrophilic substitution, nucleophilic aromatic substitution Enabled SAR studies
1990s Transition-metal catalyzed methods Palladium-catalyzed cross-coupling Improved yields, regioselectivity
2000s Scalable synthetic routes Use of hydrazine hydrate, 2-chloropyrazine, and functional group modifications Facilitated large-scale production
2010s Diversification of derivatives Introduction of acetamide, aryl, and heteroaryl substituents Enhanced chemical diversity, biological relevance

The evolution of synthetic approaches has not only increased the accessibility of triazolopyrazines but also enabled the systematic exploration of their chemical space. This historical foundation has set the stage for the emergence of triazolopyrazines as key players in medicinal chemistry and related disciplines.

Significance of Triazolopyrazine Scaffolds in Drug Discovery

The significance of triazolopyrazine scaffolds in drug discovery is underscored by their unique structural and physicochemical attributes, which render them highly attractive for the design of bioactive molecules. The fusion of a triazole ring with a pyrazine core creates a rigid, planar structure that can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination. These properties are particularly advantageous in the context of enzyme inhibition, receptor modulation, and protein-protein interaction disruption.

Triazolopyrazines have been identified as privileged scaffolds, a term used to describe molecular frameworks that are recurrently associated with high hit rates in biological screening campaigns. Their nitrogen-rich composition contributes to favorable solubility and metabolic stability, while the availability of multiple sites for functionalization allows for the optimization of pharmacokinetic and pharmacodynamic properties. The incorporation of electron-donating or electron-withdrawing substituents at strategic positions can modulate the electronic environment of the scaffold, thereby influencing binding affinity and selectivity.

In recent years, triazolopyrazine derivatives have been investigated as potential inhibitors of a range of therapeutically relevant targets, including kinases, proteases, and G-protein coupled receptors. Notably, compounds bearing the triazolopyrazine core have demonstrated potent activity against the c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. Structure-activity relationship studies have revealed that the introduction of acetamide and aryl substituents can enhance inhibitory potency and selectivity, highlighting the versatility of the scaffold for lead optimization.

Table 2 summarizes representative examples of triazolopyrazine-based inhibitors and their biological targets, illustrating the breadth of applications for this scaffold in drug discovery.

Compound Substituents Biological Target Activity (IC50) Reference
22i 4-oxo-pyridazinone, aryl c-Met kinase 48 nM
N-Acetyl-Sitagliptin Trifluoromethyl, acetamide, aryl Dipeptidyl peptidase-4 Submicromolar
3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Trifluoromethyl Synthetic intermediate, drug precursor N/A

The ability of triazolopyrazine scaffolds to accommodate diverse substituents and to engage in specific interactions with a variety of biological targets underscores their central role in contemporary medicinal chemistry. The ongoing exploration of their chemical space continues to yield novel compounds with promising therapeutic potential.

Current Research Landscape for Acetamide-Substituted Triazolopyrazines

The current research landscape for acetamide-substituted triazolopyrazines is characterized by a concerted effort to harness the synergistic effects of the triazolopyrazine core and the acetamide functional group. The acetamide moiety, known for its capacity to form hydrogen bonds and to enhance molecular polarity, is frequently employed to improve the binding affinity and selectivity of heterocyclic scaffolds. When appended to the triazolopyrazine framework, the acetamide group can participate in key interactions with biological targets, thereby augmenting the pharmacological profile of the resulting compounds.

Recent studies have focused on the synthesis and biological evaluation of acetamide-substituted triazolopyrazines bearing additional aromatic or heteroaromatic substituents. These efforts are driven by the recognition that the combination of a rigid, planar heterocycle with a hydrogen-bonding acetamide group can yield compounds with enhanced target engagement and improved drug-like properties. The use of structure-activity relationship studies, computational modeling, and high-throughput screening has facilitated the identification of lead compounds with potent activity against enzymes such as kinases and proteases.

A notable example is the series of triazolopyrazine derivatives bearing 4-oxo-pyridazinone and aryl substituents, which have demonstrated nanomolar inhibitory activity against the c-Met kinase and potent cytotoxicity against various cancer cell lines. The introduction of acetamide groups at strategic positions has been shown to enhance both potency and selectivity, as evidenced by the superior performance of certain analogs in cellular and biochemical assays.

The synthetic strategies employed to access acetamide-substituted triazolopyrazines typically involve the coupling of amine-containing intermediates with acylating agents, such as acetyl chloride or acetic anhydride, followed by purification using chromatographic techniques to achieve high purity. The choice of substituents on the aromatic rings and the triazolopyrazine core is guided by considerations of electronic effects, steric hindrance, and the potential for favorable interactions with biological targets.

Table 3 provides an overview of recent acetamide-substituted triazolopyrazine derivatives, their structural features, and their biological activities.

Compound Acetamide Position Additional Substituents Biological Target Activity (IC50) Reference
N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl]acetamide 2-position 3-chloro-4-methoxyphenyl, 4-methylphenoxy Under investigation N/A This article
22i 2-position 4-oxo-pyridazinone, aryl c-Met kinase 48 nM
N-Acetyl-Sitagliptin 2-position Trifluoromethyl, aryl Dipeptidyl peptidase-4 Submicromolar

The ongoing synthesis and evaluation of acetamide-substituted triazolopyrazines reflect the dynamic nature of this research area, with new derivatives continually being generated and assessed for their therapeutic potential.

Research Objectives and Scientific Rationale

The research objectives guiding the study of N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl]acetamide and related compounds are rooted in the desire to expand the repertoire of bioactive heterocycles and to identify new molecular entities with potential therapeutic applications. The scientific rationale for focusing on this compound class is multifaceted, encompassing considerations of chemical novelty, biological relevance, and the unmet needs in drug discovery.

One primary objective is the design and synthesis of novel triazolopyrazine derivatives bearing acetamide and substituted aromatic groups, with the aim of optimizing their physicochemical and pharmacological properties. The selection of substituents is informed by structure-activity relationship studies, computational modeling, and empirical screening, with the goal of enhancing target affinity, selectivity, and metabolic stability.

A second objective is the elucidation of the molecular mechanisms underlying the biological activity of these compounds. This involves the use of biochemical assays, cellular models, and structural biology techniques to characterize the interactions between triazolopyrazine derivatives and their targets. Insights gained from these studies inform the iterative optimization of lead compounds and the identification of key pharmacophores.

The scientific rationale for pursuing acetamide-substituted triazolopyrazines is further supported by the favorable properties of the scaffold, including its synthetic accessibility, chemical stability, and capacity for functionalization. The nitrogen-rich core of the triazolopyrazine ring system provides a platform for the introduction of diverse substituents, while the acetamide group enhances hydrogen-bonding potential and modulates molecular polarity.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-13-3-6-15(7-4-13)31-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-14-5-8-17(30-2)16(22)11-14/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPDHHMOUMDOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups, including the 3-chloro-4-methoxyphenyl and 4-methylphenoxy groups, can be introduced through nucleophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing triazole and pyrazine moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its efficacy against several cancer cell lines, demonstrating significant cytotoxic activity.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ASNB-1910Apoptosis
Compound BOVCAR-815Cell cycle arrest
N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamideA549TBDTBD

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The inhibition of this enzyme could lead to reduced production of leukotrienes, thereby alleviating inflammation.

Agricultural Applications

1. Herbicidal Activity
The structural characteristics of this compound suggest potential applications in herbicide development. Compounds similar to it have been shown to effectively control aquatic weeds and other unwanted vegetation without harming surrounding ecosystems.

Case Study: Herbicide Effectiveness
A study demonstrated that a related compound significantly reduced the growth of submerged aquatic plants when applied in controlled environments. The results indicated a dose-dependent response with effective concentrations leading to over 80% biomass reduction in target species.

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a candidate for biochemical research. Enzyme assays have shown that it can inhibit lipoxygenase and cyclooxygenase pathways, which are involved in various physiological processes including inflammation and pain.

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition (%) at 10 µMReference
Lipoxygenase75
Cyclooxygenase60

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent Comparison at Key Positions

Compound Name / ID 8-Position Substituent 2-Position Substituent (Acetamide) Molecular Weight Key Features
Target Compound 4-methylphenoxy 3-chloro-4-methoxyphenyl ~483.9* Phenoxy group, chloro-methoxy phenyl
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 4-chlorobenzylsulfanyl 4-methoxybenzyl 469.94 Sulfur linkage, methoxybenzyl
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide 4-chlorobenzylsulfanyl 2,5-dimethylphenyl 469.94 Sulfur linkage, dimethylphenyl
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 2-fluoro-4-nitrophenoxy None (unsubstituted) ~318.2 Nitro group, fluorophenoxy
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one 4-(4-benzylpiperazinyl)phenyl Phenyl 485.53 Amino group, benzylpiperazine

*Estimated based on analogous structures.

Key Observations :

8-Position Variability: The target compound’s 4-methylphenoxy group differs from the sulfanyl (e.g., 4-chlorobenzylsulfanyl in ) or amino (e.g., in ) substituents in analogs. Sulfanyl groups may enhance oxidative stability but reduce polarity compared to phenoxy .

This contrasts with the smaller 4-methoxybenzyl or 2,5-dimethylphenyl groups, which prioritize lipophilicity over polar interactions.

Biological Implications :

  • Compounds with benzylpiperazine substituents (e.g., ) may exhibit improved blood-brain barrier penetration, whereas the target’s 3-chloro-4-methoxyphenyl group could favor peripheral target engagement .
  • The nitro group in is associated with prodrug activation mechanisms, absent in the target compound .

Notes :

  • The target compound’s phenoxy group likely requires nucleophilic aromatic substitution under basic conditions, similar to the synthesis of .
  • Acetamide coupling (e.g., using 2-chloroacetamide as in ) is a common step across analogs .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity: The 4-methylphenoxy group increases logP compared to sulfanyl analogs (e.g., ~2.8 vs.
  • Metabolic Stability : Methoxy groups (as in the target and ) are susceptible to demethylation, whereas sulfanyl groups may undergo glutathione conjugation .
  • Hydrogen-Bonding Capacity: The 3-oxo group and acetamide NH provide hydrogen-bond donors/acceptors critical for target binding .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity in various biological contexts.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Chloro and methoxy substituents on the phenyl ring.
  • Triazole and pyrazine moieties , which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus ranged from 16 to 128 µg/mL for related triazole derivatives .
  • Compounds similar to this compound demonstrated effective antibacterial activity against Enterococcus faecalis with MIC values between 12.5 and 50 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has been highlighted in several studies:

  • Compounds containing the triazole ring have shown cytotoxic effects against various cancer cell lines. For example, one study reported that certain triazole derivatives had IC50 values less than that of the reference drug doxorubicin against A-431 skin cancer cells .

Case Studies

  • Study on Triazole Derivatives : A research group synthesized a series of triazole-containing compounds and tested their biological activities. The results indicated that modifications in the phenyl ring significantly influenced their antimicrobial efficacy and cytotoxicity against cancer cell lines .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of synthesized triazoles. The findings revealed that specific structural modifications led to enhanced activity against Gram-positive bacteria while maintaining low toxicity towards human erythrocytes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityMIC/IC50 ValuesReference
Antibacterial (S. aureus)16 - 128 µg/mL
Antibacterial (E. faecalis)12.5 - 50 µg/mL
Cytotoxicity (A-431 cells)IC50 < Doxorubicin
Hemolytic ActivityMinimal (<6.9%)

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, including condensation, substitution, and cyclization. Critical steps involve:

  • Triazolo-pyrazine core formation : Cyclization of pyrazine precursors with triazole-forming agents under reflux in ethanol or DMF .
  • Substitution reactions : Introduction of 4-methylphenoxy and 3-chloro-4-methoxyphenyl groups using nucleophilic aromatic substitution (e.g., NaH as a base in DMF at 80°C) .
  • Amide coupling : Acetic acid derivatives are reacted with aniline intermediates using carbodiimide coupling agents (e.g., EDC/HOBt) . Optimization : Yields (typically 50-70%) depend on precise temperature control (±5°C), solvent polarity, and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and amide bond formation (δ 2.1–2.3 ppm for acetamide methyl groups) .
  • HPLC : Purity >95% is achieved using C18 reverse-phase columns with acetonitrile/water gradients (retention time ~12 min) .
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 493.95 [M+H]⁺) ensures correct molecular formula .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • Solid state : Stable for >6 months at -20°C in amber vials with desiccants .
  • Solution phase : Degrades by 10% in DMSO after 30 days at 4°C; avoid aqueous buffers (pH >7) due to hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can researchers optimize reaction selectivity to minimize byproducts like regioisomers?

  • Regiochemical control : Use bulky directing groups (e.g., 3,5-dimethylpiperidine) during triazolo-pyrazine formation to favor substitution at the 8-position .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves phenoxy group introduction with >90% selectivity .
  • Kinetic monitoring : In-situ FTIR tracks intermediate formation, allowing real-time adjustment of stoichiometry .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Discrepancies in IC50 values (e.g., 0.5–5 µM for kinase inhibition) arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive binding .
  • Cellular models : Membrane permeability varies in cancer cell lines (e.g., HEK293 vs. HepG2) due to efflux pump expression . Resolution : Standardize assays using recombinant enzymes (e.g., EGFR-TK) and include control compounds (e.g., erlotinib) for cross-study validation .

Q. What computational strategies predict target interactions and guide SAR studies?

  • Docking simulations : AutoDock Vina identifies binding poses in kinase ATP pockets (e.g., ΔG = -9.2 kcal/mol for CDK2) .
  • QSAR models : Hammett constants (σ⁺) for substituents on the 4-methylphenoxy group correlate with logP and bioactivity (R² = 0.87) .
  • MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the triazole ring and kinase hinge regions (e.g., Glu81 in EGFR) .

Q. How do structural modifications impact solubility and bioavailability?

  • Phenoxy substituents : Electron-withdrawing groups (e.g., -Cl) reduce logP (from 3.5 to 2.8) but increase aqueous solubility (0.8 mg/mL to 2.1 mg/mL) .
  • Prodrug strategies : Esterification of the acetamide group improves Caco-2 permeability by 3-fold .
  • Salt formation : Hydrochloride salts enhance dissolution rates in simulated gastric fluid (pH 1.2) by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.